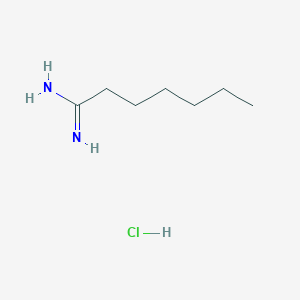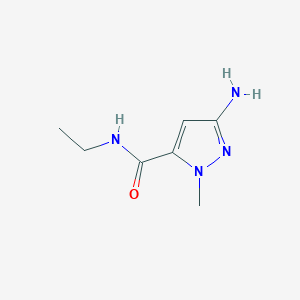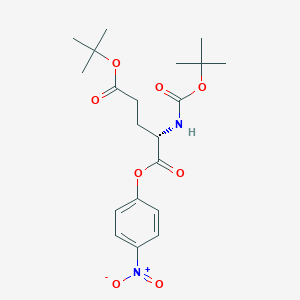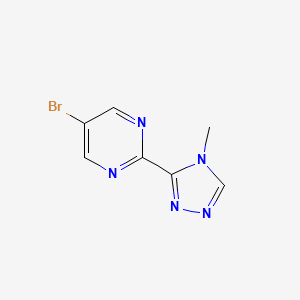
ヘプタナミジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanamidine hydrochloride is an organic compound belonging to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NH)-NH2 Heptanamidine hydrochloride is specifically a derivative of heptanamide, where the amide group is converted to an amidine group, and it is further stabilized as a hydrochloride salt
科学的研究の応用
Heptanamidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other amidine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
将来の方向性
作用機序
Target of Action
Heptanamidine hydrochloride primarily targets the Limonene-1,2-epoxide hydrolase in Rhodococcus erythropolis . This enzyme plays a crucial role in the metabolism of limonene, a common compound in citrus oils, and its modulation can impact various biochemical processes.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function or activity
Biochemical Pathways
Given its target, it may influence the metabolic pathways involving limonene or related compounds
Pharmacokinetics
Information on its bioavailability is also currently unavailable . These aspects are critical for understanding the drug’s efficacy and safety profile, necessitating further investigation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of heptanamidine hydrochloride typically involves the conversion of heptanamide to heptanamidine, followed by the formation of the hydrochloride salt. One common method involves the use of Grignard reagents. The process can be summarized as follows:
Formation of Heptanamide: Heptanoic acid is reacted with ammonia or an amine to form heptanamide.
Conversion to Heptanamidine: Heptanamide is treated with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding amidine.
Formation of Hydrochloride Salt: The amidine is then reacted with hydrochloric acid to form heptanamidine hydrochloride.
Industrial Production Methods: Industrial production of heptanamidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
化学反応の分析
Types of Reactions: Heptanamidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amidine group can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the amidine group back to the amide or even to the corresponding amine.
Substitution: The amidine group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted amidines with various functional groups.
類似化合物との比較
Heptanamidine hydrochloride can be compared with other amidine derivatives, such as:
Benzamidine: Known for its use as a protease inhibitor.
Formamidine: Used in the synthesis of various organic compounds.
Acetamidine: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness: Heptanamidine hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in applications where these properties are advantageous.
特性
IUPAC Name |
heptanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYHMYSXBKNXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57297-28-6 |
Source


|
| Record name | heptanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)







![(2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)


![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

